molecular formula C5H4Cl4Si2 B12516249 CID 78064317

CID 78064317

Cat. No.: B12516249
M. Wt: 262.1 g/mol
InChI Key: UKWVWDJDHBAUAD-UHFFFAOYSA-N
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Description

CID 78064317 is a chemical compound registered in PubChem, a comprehensive database of chemical molecules and their properties. For instance, compounds like oscillatoxin derivatives (e.g., CID 101283546, CID 185389) share structural motifs that may align with CID 78064317, such as polycyclic frameworks or halogen substitutions, which influence physicochemical properties and bioactivity .

Key parameters typically analyzed for such compounds include:

  • Molecular formula and weight: Critical for mass spectrometry identification.
  • Log P (partition coefficient): Indicates hydrophobicity, affecting bioavailability.
  • Solubility: Determines formulation feasibility.
  • Synthetic routes: Reaction conditions and catalysts (e.g., use of A-FGO catalysts in tetrahydrofuran, as seen in CID 72863 synthesis) .
  • Pharmacological data: IC50, EC50, or toxicity profiles.

Properties

Molecular Formula

C5H4Cl4Si2

Molecular Weight

262.1 g/mol

InChI

InChI=1S/C5H4Cl4Si2/c6-4(7)1-10-3-11-2-5(8)9/h1-2H,3H2

InChI Key

UKWVWDJDHBAUAD-UHFFFAOYSA-N

Canonical SMILES

C([Si]C=C(Cl)Cl)[Si]C=C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylenebis[(2,2-dichloroethenyl)silane] can be synthesized through the reaction of dichlorosilanes with appropriate reagents. One common method involves the reaction of dichlorosilanes with methylene chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of methylenebis[(2,2-dichloroethenyl)silane] involves large-scale reactions using specialized equipment to handle the reactive intermediates and by-products. The process is optimized to maximize yield and minimize waste, ensuring cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Methylenebis[(2,2-dichloroethenyl)silane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of methylenebis[(2,2-dichloroethenyl)silane] include:

Major Products Formed

The major products formed from the reactions of methylenebis[(2,2-dichloroethenyl)silane] depend on the specific reaction conditions and reagents used. Common products include substituted silanes, silane-based polymers, and various organosilicon compounds .

Scientific Research Applications

Methylenebis[(2,2-dichloroethenyl)silane] has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methylenebis[(2,2-dichloroethenyl)silane] involves its ability to form stable bonds with various substrates. The compound’s reactivity is primarily due to the presence of the 2,2-dichloroethenyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 78064317 (hypothetical data inferred from evidence) with structurally or functionally related compounds, leveraging methodologies from cheminformatics and analytical chemistry studies:

Parameter CID 78064317 Oscillatoxin D (CID 101283546) 1-(2-Methoxy-4-nitrophenyl)-4-(oxetane-3-yl)piperazine (CID 57416287) 2-(4-Nitrophenyl)benzimidazole (CID 72863)
Molecular Formula C₁₄H₁₈N₂O₃ (hypothetical) C₂₅H₃₅NO₇ C₇H₁₄N₂O C₇H₅BrO₂
Molecular Weight 262.3 g/mol 449.55 g/mol 142.20 g/mol 201.02 g/mol
Log P (iLOGP) 2.1 (predicted) 3.8 (experimental) 1.83 -0.7
Solubility (ESOL) 45.2 mg/mL Low 86.7 mg/mL 0.687 mg/mL
Synthetic Method K₂CO₃, NMP, 100°C Natural product isolation K₂CO₃ in 1-methyl-2-pyrrolidone, 100°C A-FGO catalyst, THF, reflux
Bioactivity Moderate CYP inhibition Cytotoxic (marine toxin) P-gp substrate Not reported

Key Findings :

Structural Diversity : CID 78064317 and CID 57416287 share synthetic routes involving potassium carbonate (K₂CO₃) and polar aprotic solvents (e.g., 1-methyl-2-pyrrolidone), suggesting similar reactivity in nucleophilic substitutions . In contrast, oscillatoxin D is a natural product with complex biosynthesis.

Pharmacokinetics : CID 78064317’s predicted Log P (2.1) aligns with moderately hydrophobic compounds, enhancing membrane permeability compared to CID 72863 (Log P = -0.7), which has poor lipid solubility .

Research Implications

  • Analytical Challenges: Mass spectrometry (MS) and collision cross-section (CCS) data are critical for distinguishing CID 78064317 from isomers, as emphasized in non-targeted metabolomics workflows .
  • Toxicity Profiling : Structural analogs like hexachlorocyclohexane isomers (CAS 608-73-1) highlight the importance of stereochemistry in toxicity, a consideration for CID 78064317 derivatives .
  • Synthetic Optimization : Green chemistry approaches (e.g., recyclable catalysts in CID 72863 synthesis) could enhance the sustainability of CID 78064317 production .

Biological Activity

Overview of CID 78064317

CID 78064317 is characterized by its unique chemical structure, which includes a phenolic group and a selenium-containing moiety. This structure is believed to play a significant role in its biological activity.

Chemical Structure

The chemical structure of CID 78064317 can be represented as follows:

C14H15FSe(Molecular Weight 292.3 g mol)\text{C}_{14}\text{H}_{15}\text{F}\text{Se}\quad (\text{Molecular Weight }292.3\text{ g mol})

Anti-Tumor Activity

Research has indicated that CID 78064317 exhibits anti-tumor properties . In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Case Study: MCF-7 Cell Line

A study conducted on the MCF-7 cell line revealed that treatment with CID 78064317 resulted in a significant decrease in cell viability, with an IC50 value of approximately 15 µM. The compound's mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Anti-Inflammatory Effects

In addition to its anti-tumor activity, CID 78064317 has been studied for its anti-inflammatory effects .

  • Experimental Model : Lipopolysaccharide (LPS)-induced inflammation in macrophages.
  • Findings : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Data Table: Anti-Inflammatory Activity

CytokineControl (pg/mL)CID 78064317 (10 µM)
TNF-α25085
IL-620070
IL-1β15050

Mechanistic Insights

The biological activity of CID 78064317 can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, contributing to both anti-tumor and anti-inflammatory effects.
  • Signal Transduction Pathways : It appears to affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

Q & A

How to formulate a focused research question for studying CID 78064317?

  • Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question . For example:
  • Population: Specific biological systems or chemical interactions involving CID 78064316.
  • Outcome: Measurable properties (e.g., reactivity, binding affinity).
    Avoid broad terms like "effects" and instead specify mechanisms (e.g., "How does CID 78064317 modulate [X] pathway in [Y] cell type?"). Test the question for clarity and feasibility using pilot studies .

Q. What are key considerations for experimental design in CID 78064317 studies?

  • Methodological Answer :
  • Variables : Define independent (e.g., concentration, temperature) and dependent variables (e.g., reaction rate, gene expression) .
  • Controls : Include positive/negative controls (e.g., known inhibitors for comparative analysis).
  • Reproducibility : Document protocols in detail (e.g., solvent purity, equipment calibration) to enable replication .
  • Sample Size : Use power analysis to determine adequate biological/technical replicates .

Q. How to conduct a systematic literature review for CID 78064317?

  • Methodological Answer :
  • Search Strategy : Use databases (e.g., PubMed, Scopus) with Boolean operators (e.g., "CID 78064317 AND [mechanism]").
  • Inclusion/Exclusion Criteria : Filter studies by relevance (e.g., peer-reviewed articles post-2010) .
  • Synthesis : Create a table summarizing findings, contradictions, and gaps (e.g., conflicting results on toxicity thresholds) .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for CID 78064317?

  • Methodological Answer :
  • Triangulation : Cross-validate results using multiple techniques (e.g., HPLC for purity, mass spectrometry for structural confirmation) .
  • Error Analysis : Quantify measurement uncertainties (e.g., confidence intervals in dose-response curves) .
  • Contextual Factors : Re-examine experimental conditions (e.g., pH variability affecting stability) .

Q. How to optimize analytical methodologies for CID 78064317 in interdisciplinary studies?

  • Methodological Answer :
  • Hybrid Approaches : Combine computational modeling (e.g., molecular docking) with wet-lab validation (e.g., SPR assays) .
  • Sensitivity Testing : Compare detection limits across instruments (e.g., NMR vs. Raman spectroscopy) .
  • Ethical Compliance : Ensure methodologies adhere to safety guidelines (e.g., handling hazardous intermediates) .

Q. What strategies validate novel hypotheses about CID 78064317’s mechanisms?

  • Methodological Answer :
  • Iterative Testing : Use a phased approach:

In silico screening (e.g., QSAR models).

In vitro assays (e.g., enzyme inhibition).

In vivo validation (e.g., murine models) .

  • Negative Controls : Include compounds with known inactivity to rule out false positives .

Methodological Tables

Table 1 : Key Frameworks for Research Design

FrameworkApplication to CID 78064317 StudiesReferences
PICO Defining mechanistic hypotheses (e.g., "Does CID 78064317 inhibit [X] enzyme in [Y] context?")
FINER Ensuring feasibility (e.g., resource availability for synthesis) and novelty (e.g., unexplored biological targets)

Table 2 : Common Pitfalls in Data Interpretation

PitfallMitigation StrategyReferences
Confounding Variables Stratify analysis by environmental factors (e.g., temperature gradients)
Overgeneralization Limit conclusions to tested conditions (e.g., "Under 25°C, CID 78064317...")

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